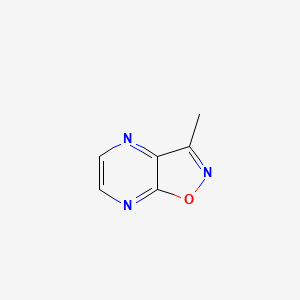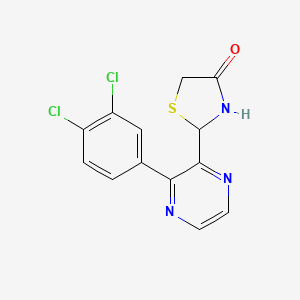![molecular formula C32H54N2O3 B12909067 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide CAS No. 73956-49-7](/img/structure/B12909067.png)
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and long-chain fatty acids.
Condensation Reaction: The key step involves the condensation of the indole derivative with a long-chain fatty acid or its derivative under specific reaction conditions.
Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: This compound shares a similar indole structure and exhibits similar biological activities.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another indole derivative with potential therapeutic applications.
Uniqueness
22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide is unique due to its long aliphatic chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature distinguishes it from other indole derivatives and may contribute to its specific biological activities.
Properties
CAS No. |
73956-49-7 |
|---|---|
Molecular Formula |
C32H54N2O3 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
22-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosanamide |
InChI |
InChI=1S/C32H54N2O3/c35-25-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-32(37)33-24-23-28-27-34-31-22-21-29(36)26-30(28)31/h21-22,26-27,34-36H,1-20,23-25H2,(H,33,37) |
InChI Key |
XWPKDSVRTTVLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
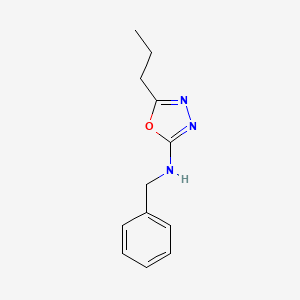
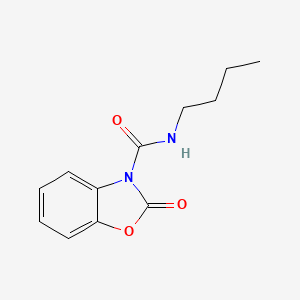


![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
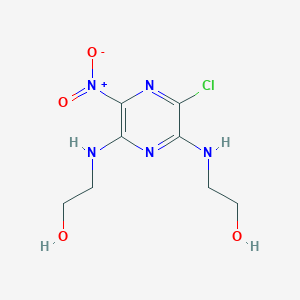
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
